4-Chloro-3,5-difluoro-pyridine-2,6-diamine
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Overview
Description
4-Chloro-3,5-difluoro-pyridine-2,6-diamine is a chemical compound with the molecular formula C5H4ClF2N3 It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, along with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-difluoro-pyridine-2,6-diamine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring, followed by the addition of amino groups. One common method involves the reaction of 3,5-difluoropyridine with chlorinating agents under controlled conditions to introduce the chlorine atom. Subsequent reactions with ammonia or amine derivatives can introduce the amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by purification steps to ensure high purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-difluoro-pyridine-2,6-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Chloro-3,5-difluoro-pyridine-2,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluoro-pyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,6-diaminopyridine: Lacks the chlorine atom but has similar properties.
4-Chloro-2,6-diaminopyridine: Lacks the fluorine atoms but retains the chlorine and amino groups.
3,5-Dichloro-2,6-diaminopyridine: Contains chlorine atoms instead of fluorine.
Uniqueness
4-Chloro-3,5-difluoro-pyridine-2,6-diamine is unique due to the combination of chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Properties
IUPAC Name |
4-chloro-3,5-difluoropyridine-2,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2N3/c6-1-2(7)4(9)11-5(10)3(1)8/h(H4,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMLTVPMJLLQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1N)N)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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